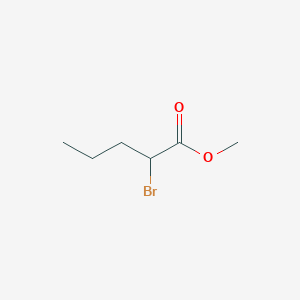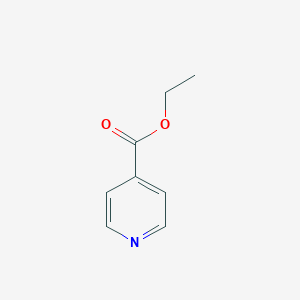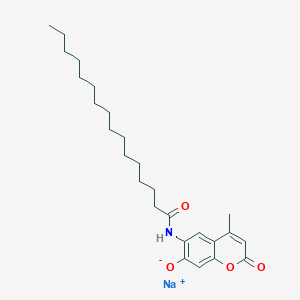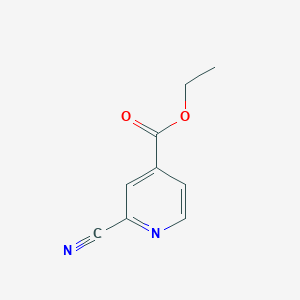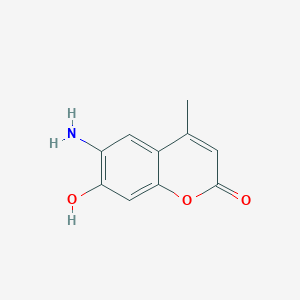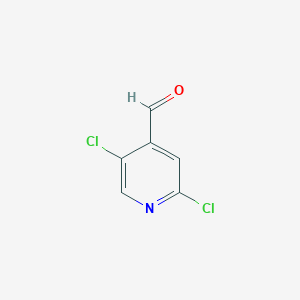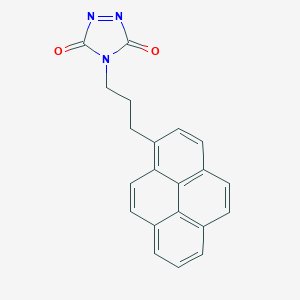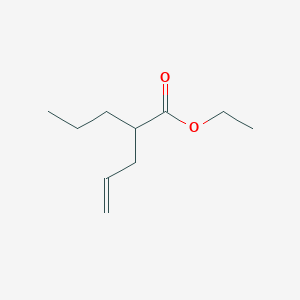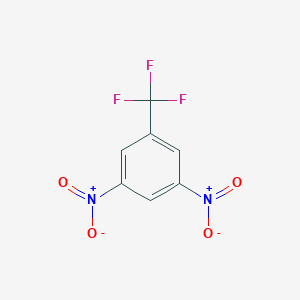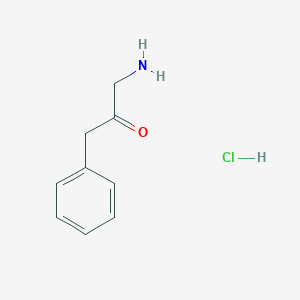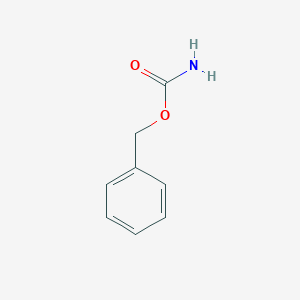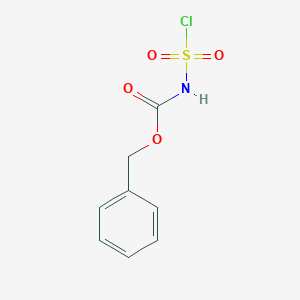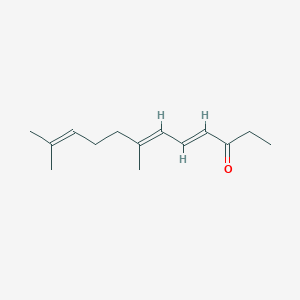
7,11-Dimethyldodeca-4,6,10-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a liquid with a density of approximately 0.869 g/cm³ and a boiling point of 314.4°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 7,11-Dimethyldodeca-4,6,10-trien-3-one involves several synthetic routes. One common method includes the reaction of citral with acetone under acidic conditions to form pseudomethylionone . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
7,11-Dimethyldodeca-4,6,10-trien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where halogens or other substituents replace hydrogen atoms on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7,11-Dimethyldodeca-4,6,10-trien-3-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Research has explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor in the synthesis of medicinal compounds, contributing to the development of new drugs.
Mecanismo De Acción
The mechanism of action of 7,11-Dimethyldodeca-4,6,10-trien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are linked to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
7,11-Dimethyldodeca-4,6,10-trien-3-one can be compared with similar compounds such as:
Methylpseudoionone: Similar in structure but differs in the position of methyl groups.
Citral: A precursor in the synthesis of pseudomethylionone, known for its strong lemon odor.
Ionone: A related compound used in perfumery, with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
26651-96-7 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
7,11-dimethyldodeca-4,6,10-trien-3-one |
InChI |
InChI=1S/C14H22O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h7-8,10-11H,5-6,9H2,1-4H3 |
Clave InChI |
SPHLZZZXIWUZNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C=CC=C(C)CCC=C(C)C |
SMILES isomérico |
CCC(=O)/C=C/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CCC(=O)C=CC=C(C)CCC=C(C)C |
Key on ui other cas no. |
26651-96-7 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
7,11-Dimethyl-4,6,10-dodecatrien-3-one; 7,11-Dimethyl-4,6,10-dodecatrien-3-one; Methylpseudoionone; n-methylpseudoionone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


